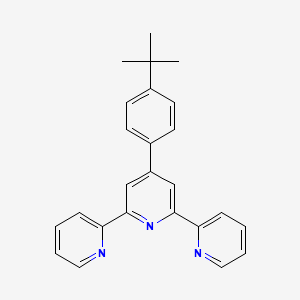
4-(4-Tert-butylphenyl)-2,6-dipyridin-2-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Tert-butylphenyl)-2,6-dipyridin-2-ylpyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a tert-butylphenyl group attached to a pyridine ring, which is further substituted with two pyridin-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Tert-butylphenyl)-2,6-dipyridin-2-ylpyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Tert-butylphenyl)-2,6-dipyridin-2-ylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced pyridine derivatives.
Scientific Research Applications
4-(4-Tert-butylphenyl)-2,6-dipyridin-2-ylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, forming complexes with transition metals.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and inhibition.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(4-Tert-butylphenyl)-2,6-dipyridin-2-ylpyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: A simpler phenolic compound with a tert-butyl group.
2,6-Dipyridin-2-ylpyridine: A pyridine derivative without the tert-butylphenyl group.
4-tert-Butylbenzoyl chloride: A related compound used in organic synthesis.
Uniqueness
4-(4-Tert-butylphenyl)-2,6-dipyridin-2-ylpyridine is unique due to its combination of a bulky tert-butylphenyl group and multiple pyridine rings. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in catalysis, material science, and medicinal chemistry.
Properties
CAS No. |
157557-32-9 |
|---|---|
Molecular Formula |
C25H23N3 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C25H23N3/c1-25(2,3)20-12-10-18(11-13-20)19-16-23(21-8-4-6-14-26-21)28-24(17-19)22-9-5-7-15-27-22/h4-17H,1-3H3 |
InChI Key |
ISSJWXXXHPZTPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


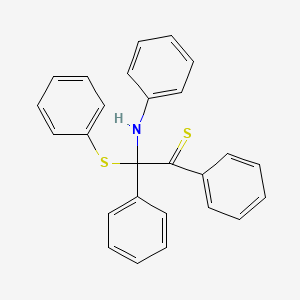
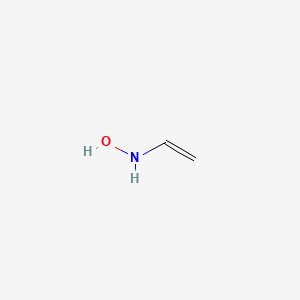

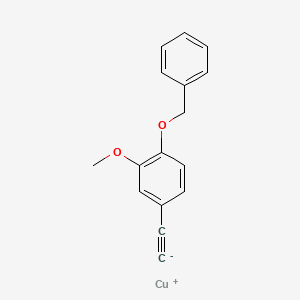

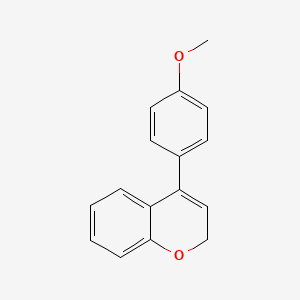
![5,6-Dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dioxin-2-one](/img/structure/B14277936.png)

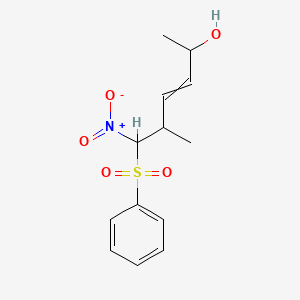
![Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl-4-(1-methylethenyl)-](/img/structure/B14277952.png)
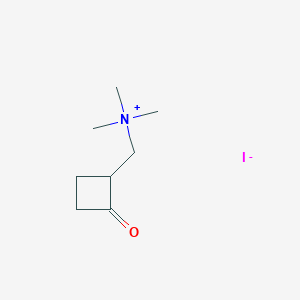

![[(Hydroxyamino)methyl]phosphonic acid](/img/structure/B14277983.png)
![4-[3,4-Bis(methoxymethoxy)phenyl]but-3-en-2-one](/img/structure/B14277985.png)
